2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol
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Overview
Description
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a methanol group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific conditions.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Methanol Group Addition: The methanol group can be introduced through a reduction reaction using appropriate reducing agents like sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol
- 2-(2-(Trifluoromethoxy)phenyl)pyridine-5-methanol
- 2-(2-(Trifluoromethoxy)phenyl)pyrazine-5-methanol
Uniqueness
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H9F3N2O2 |
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Molecular Weight |
270.21 g/mol |
IUPAC Name |
[2-[2-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2 |
InChI Key |
PYTOGFBCWRHGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)CO)OC(F)(F)F |
Origin of Product |
United States |
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